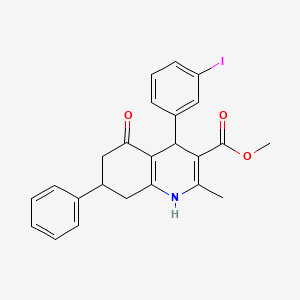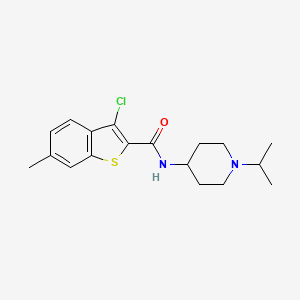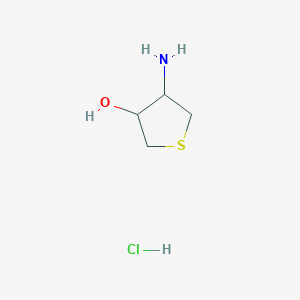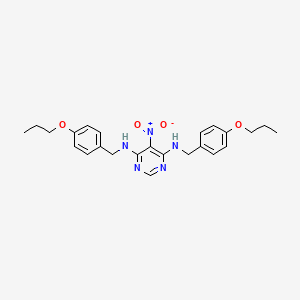![molecular formula C15H13Cl2NO4 B4987075 methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate
Overview
Description
Methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate, also known as pyroxasulfone, is a pre-emergent herbicide that is widely used in agriculture. Its chemical structure comprises of a pyridine ring, a phenoxy group, and a propanoate ester. Pyroxasulfone is known for its broad-spectrum activity against various weed species, making it a popular choice among farmers.
Mechanism of Action
Pyroxasulfone inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in plants, which are essential for the formation of the plant cuticle. The cuticle acts as a barrier against water loss and protects the plant from environmental stresses. By inhibiting VLCFA synthesis, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee disrupts the formation of the cuticle, leading to desiccation and death of the plant.
Biochemical and Physiological Effects:
Pyroxasulfone has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, minimizing the risk of accumulation. However, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee can be toxic to aquatic organisms, and caution should be exercised when using it near water bodies.
Advantages and Limitations for Lab Experiments
Pyroxasulfone is a valuable tool for studying plant physiology and biochemistry. It can be used to investigate the role of VLCFAs in plant cuticle formation and to study the effects of herbicides on plant growth and development. However, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee has some limitations. It is not effective against all weed species, and its activity can be affected by soil type and environmental conditions. Furthermore, the mode of action of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee is not fully understood, and more research is needed to elucidate the biochemical pathways involved.
Future Directions
There are several future directions for research on methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce environmental impact. Another area of research is the identification of the molecular targets of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee and the mechanisms underlying its herbicidal activity. Furthermore, research can be conducted to investigate the effects of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee on non-target organisms, such as soil microbes and beneficial insects. Finally, more studies are needed to determine the long-term effects of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee on soil health and ecosystem functioning.
Scientific Research Applications
Pyroxasulfone has been extensively studied for its herbicidal activity. It has been found to be effective against numerous weed species, including glyphosate-resistant weeds. Pyroxasulfone has also been tested for its efficacy in controlling weeds in various crops, such as corn, soybean, wheat, and cotton. Furthermore, research has been conducted to determine the optimal application rate and timing of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee for maximum weed control.
properties
IUPAC Name |
methyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-9(15(19)20-2)21-11-3-5-12(6-4-11)22-14-13(17)7-10(16)8-18-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPBTZSRGDJLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}propanoate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)



![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)

![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)